2-Acetyl-3-bromofuran
Description
Significance of Bromofuran Derivatives in Contemporary Chemical Research
Bromofuran derivatives are of significant interest in modern chemical research due to their inherent reactivity and synthetic versatility. The presence of a bromine atom on the furan (B31954) ring provides a handle for a variety of chemical transformations, making these compounds key intermediates in the construction of more complex molecules.
Bromo-substituted furans have played a particularly important role as useful counterparts for coupling reactions as well as versatile synthetic intermediates for functionalized furans. clockss.org They serve as precursors for a wide range of substitution reactions, allowing for the introduction of various functional groups onto the furan ring. clockss.org For instance, 3-bromofuran (B129083) is a useful starting material for 3-substituted furans, a structural motif widespread in various therapeutic agents. wikipedia.org The bromine atom can be readily displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, to form new carbon-carbon and carbon-heteroatom bonds. smolecule.compharm.or.jp This reactivity makes bromofurans, including 2-acetyl-3-bromofuran, valuable building blocks for the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. smolecule.comvulcanchem.com
Heterocyclic compounds, those containing atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. numberanalytics.comopenmedicinalchemistryjournal.com Furans, as a class of oxygen-containing heterocycles, are no exception. gla.ac.uk Brominated furans hold a special place in heterocyclic chemistry because they provide access to substituted furans that might be difficult to synthesize directly. clockss.org The regioselective introduction of substituents onto the furan ring can be challenging, and bromination offers a strategic pathway to achieve this. clockss.org For example, while electrophilic substitution on a furan ring typically occurs at the 2- or 5-positions, the use of brominated precursors allows for functionalization at the 3- and 4-positions. clockss.org This control over regiochemistry is crucial for the targeted synthesis of specific isomers with desired biological or material properties.
Molecular Architecture and Substituent Effects on Reactivity
The chemical behavior of this compound is a direct consequence of its molecular structure, specifically the interplay between the furan ring, the acetyl group at the 2-position, and the bromine atom at the 3-position. smolecule.com The furan ring itself is an electron-rich aromatic system. However, the acetyl group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. smolecule.com Conversely, the bromine atom, while also electron-withdrawing through induction, possesses lone pairs of electrons that can be donated to the ring through resonance.
Chemical Properties and Synthesis
The compound this compound has the molecular formula C₆H₅BrO₂. smolecule.com
| Property | Value |
| Molecular Formula | C₆H₅BrO₂ |
| Molecular Weight | 205.01 g/mol |
| Appearance | White to off-white crystalline solid |
This data is compiled from general chemical knowledge and may not be from a specific cited source.
Several synthetic routes to this compound have been developed. One common method involves the bromination of 2-acetylfuran (B1664036). smolecule.com Another approach is the acetylation of 3-bromofuran. smolecule.com A detailed synthesis involves the reaction of 3-bromofuran with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride in a suitable solvent such as dichloromethane (B109758). csir.co.za The product is then purified through standard laboratory techniques like washing with sodium bicarbonate solution and solvent removal. prepchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZZLTOSEPARRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462250 | |
| Record name | 2-Acetyl-3-bromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22037-29-2 | |
| Record name | 1-(3-Bromo-2-furanyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22037-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-3-bromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Acetyl 3 Bromofuran
Direct Synthesis Approaches
Direct synthesis of 2-Acetyl-3-bromofuran is principally achieved through two strategic routes: the acetylation of 3-bromofuran (B129083) and the bromination of 2-acetylfuran (B1664036).
Acetylation of 3-Bromofuran
This approach introduces the acetyl group onto the 3-bromofuran scaffold, typically via a Friedel-Crafts acylation reaction. The success of this synthesis hinges on the appropriate selection of catalysts and reaction conditions to ensure the desired product is formed with high selectivity.
The acetylation of furan (B31954) and its derivatives is a well-established organic transformation that commonly employs an acylating agent in the presence of a catalyst. google.com The reaction typically involves treating 3-bromofuran with an acetylating agent such as acetic anhydride (B1165640). A Lewis acid catalyst is essential to promote the reaction. Boron trifluoride complexes, for instance, are known to be effective catalysts for the acylation of furan. google.commdpi.com
Optimization of reaction conditions involves careful control of temperature and reaction time to maximize the yield of the desired product while minimizing the formation of byproducts. The reaction is often initiated at a reduced temperature, after which it is allowed to proceed at room temperature or with gentle heating. google.comgoogle.com
Table 1: Typical Catalytic Systems for Furan Acetylation
| Catalyst System | Acetylating Agent | Typical Conditions |
|---|---|---|
| Boron Trifluoride-Acetic Acid Complex | Acetic Anhydride | Cooled initially, then stirred at room temperature. google.com |
In the electrophilic acetylation of 3-bromofuran, the position of the incoming acetyl group is directed by the substituents on the furan ring. The furan ring's oxygen atom strongly activates the C2 and C5 positions for electrophilic attack. The bromine atom at the C3 position has a deactivating inductive effect but directs incoming electrophiles to the adjacent C2 and C4 positions. The activating effect of the ring oxygen is dominant, leading to a high degree of regioselectivity for the acetylation at the C2 position, yielding the desired this compound.
Bromination of 2-Acetylfuran
This alternative synthetic route involves the direct bromination of 2-acetylfuran. This method faces its own set of challenges, primarily concerning the control of selectivity to obtain the 3-bromo isomer.
The bromination of 2-acetylfuran can be achieved using various brominating agents. A study has investigated the use of N-bromosuccinimide (NBS) in solvents like carbon tetrachloride (CCl4) or a mixture of acetic anhydride and acetic acid. iaea.org The reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine atom is introduced onto the furan ring. The electron-withdrawing nature of the acetyl group at the C2 position deactivates the ring towards electrophilic attack and directs the incoming electrophile primarily to the C5 and C4 positions.
Table 2: Products from the Bromination of 2-Acetylfuran with NBS iaea.org
| Product | Position of Bromine |
|---|---|
| 5-bromo derivative | C5 |
| 5,?-dibromo derivative | C5 and another position |
This lack of selectivity underscores the difficulty in directing the bromine atom to the C3 position when a deactivating acetyl group is present at the C2 position.
Indirect Synthetic Pathways and Precursor Transformations
Indirect synthetic routes to this compound rely on the transformation of pre-existing furan rings or the construction of the furan nucleus from acyclic precursors with subsequent functionalization. These methods offer versatility and control over the final product's substitution pattern.
Derivatization from Advanced Furan Precursors
The derivatization of advanced furan precursors is a powerful strategy for introducing specific functional groups onto the furan ring. This approach leverages the inherent reactivity of the furan system and allows for the targeted synthesis of complex molecules.
A significant advancement in the synthesis of 3-bromofuran derivatives involves the stereoselective cyclization of γ,δ-epoxy-(E)-α-bromoacrylates. This method provides a pathway to 3-bromofurans with control over the stereochemistry of the substituents. The reaction of a γ,δ-epoxy-(E)-α-bromoacrylate with specific reagents can lead to different products. For instance, treatment with MeAl(3)-H(2)O results in a 3-bromo-2-methylfuran derivative, where methylation occurs at the 2-position. prepchem.com Conversely, employing the Me(3)Al-(CF(3))(2)CHOH reagent yields a 2-alkoxy-3-bromofuran derivative in high yield. prepchem.com This demonstrates the tunability of the reaction to achieve different substitution patterns on the furan ring.
| Reagent | Product |
| MeAl(3)-H(2)O | 3-bromo-2-methylfuran derivative |
| Me(3)Al-(CF(3))(2)CHOH | 2-alkoxy-3-bromofuran derivative |
The development of methodologies for accessing substituted furans from readily available precursors is a topic of significant interest in organic chemistry. The functionalization of the furan moiety is a key strategy in this endeavor. Multifunctionalized chiral furan derivatives are particularly important as they serve as building blocks for many natural products and bioactive compounds.
One notable strategy is the silver-mediated oxidative C-H/C-H functionalization of 1,3-dicarbonyl compounds with terminal alkynes. This approach provides a direct and atom-economical method for constructing polysubstituted furans in a single step under mild conditions. The use of silver species is crucial for achieving high selectivity and good to excellent yields. This method has been shown to tolerate a variety of functional groups on the terminal alkyne, including electron-donating and electron-withdrawing groups, as well as halogen substituents.
Established Literature Protocols
Over the years, several reliable methods for the synthesis of furan derivatives have been documented in the chemical literature. These protocols often serve as the foundation for the synthesis of more complex furan-containing molecules.
A well-established method for the synthesis of this compound was reported by Ya. L. Goldfarb, M. A. Marakathina, and L. I. Belen'kii in 1970. This protocol has been cited in subsequent literature for the preparation of this specific compound. The method provides a reliable route to this compound, which can then be used in further synthetic transformations. For example, the reduction of this compound, prepared by this method, with sodium borohydride (B1222165) (NaBH4) in ethanol yields 3-bromo-2-(1-hydroxy-ethyl)-furan.
Chemical Reactivity and Transformative Reactions of 2 Acetyl 3 Bromofuran
Electrophilic Reactions and Functionalization
Electrophilic Aromatic Substitution Pathways on the Furan (B31954) Ring
The furan ring is inherently electron-rich and generally more reactive towards electrophiles than benzene (B151609). pearson.com However, the substituents on the 2-acetyl-3-bromofuran ring significantly modulate this reactivity and control the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is determined by the combined directing effects of the acetyl and bromo groups.
Acetyl Group (at C2): The acetyl group is a deactivating group due to its electron-withdrawing nature (both by induction and resonance). It pulls electron density away from the furan ring, making it less nucleophilic and thus less reactive towards electrophiles. Such groups typically direct incoming electrophiles to the meta position on a benzene ring. libretexts.org
Bromo Group (at C3): Halogens like bromine are also deactivating due to their strong inductive electron-withdrawing effect. However, they are considered ortho, para-directors because their lone pairs of electrons can be donated via resonance, which stabilizes the carbocation intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions. youtube.comwou.edu
In this compound, the C2 and C3 positions are occupied. The available positions for substitution are C4 and C5. The directing effects on these positions are summarized below:
| Substituent | Position | Inductive Effect | Resonance Effect | Directing Influence |
| 2-Acetyl | C2 | Electron-withdrawing (Deactivating) | Electron-withdrawing (Deactivating) | Directs to C4 (meta-like) |
| 3-Bromo | C3 | Electron-withdrawing (Deactivating) | Electron-donating (Stabilizing) | Directs to C5 (para-like) |
The C5 position is electronically favored for electrophilic attack. The resonance effect of the bromine atom can effectively stabilize the positive charge of the sigma complex formed when an electrophile adds to the C5 position. Conversely, the acetyl group deactivates the C4 position more strongly. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C5 position.
Acetylation Processes and Derivative Formation
Acetylation is a specific type of electrophilic aromatic substitution (Friedel-Crafts acylation) that introduces an acetyl group onto an aromatic ring. wikipedia.org This reaction typically employs an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., zinc chloride, aluminum chloride). google.comgoogle.com
For this compound, further acetylation would be challenging due to the presence of two deactivating groups already on the furan ring. However, under forced conditions, the reaction would be expected to yield 2,5-diacetyl-3-bromofuran, based on the directing effects discussed previously.
Table 1: Predicted Outcome of Acetylation of this compound
| Reactant | Reagents | Predicted Major Product |
|---|---|---|
| This compound | Acetic Anhydride, Lewis Acid Catalyst | 2,5-Diacetyl-3-bromofuran |
The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to overcome the deactivation of the ring and achieve a reasonable yield.
Nucleophilic Reactions and Halogen Displacement
Nucleophilic Substitution at the Bromine Atom
The bromine atom at the C3 position of the furan ring can be replaced by various nucleophiles through substitution reactions. ksu.edu.sa These halogen displacement reactions are valuable for introducing a wide range of functional groups onto the furan scaffold. savemyexams.com The reactivity can be enhanced by the use of transition metal catalysts, such as palladium or copper complexes, which facilitate cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).
While specific studies on this compound are not extensively detailed in readily available literature, the reactivity of similar bromo-heterocycles suggests that it can serve as a substrate for such transformations.
Table 2: Potential Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile/Reagent | Potential Product |
|---|---|---|
| Amination | Amines (e.g., R-NH₂) | 2-Acetyl-3-(amino)furan derivatives |
| Alkoxylation | Alkoxides (e.g., RO⁻) | 2-Acetyl-3-(alkoxy)furan derivatives |
| Cyanation | Cyanide salts (e.g., KCN) | 2-Acetyl-3-cyanofuran |
| Suzuki Coupling | Boronic acids (e.g., R-B(OH)₂) / Pd catalyst | 2-Acetyl-3-(aryl/alkyl)furan derivatives |
These reactions provide synthetic routes to a diverse array of substituted furan derivatives, starting from this compound.
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon of the acetyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. Such reactions, known as nucleophilic additions, are fundamental to the chemistry of ketones.
A common nucleophilic addition reaction is the reduction of the ketone to a secondary alcohol. This is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Sodium borohydride is a milder and more selective reagent that readily reduces aldehydes and ketones. youtube.com
The reaction of this compound with sodium borohydride, followed by an acidic or aqueous workup, yields the corresponding secondary alcohol, 1-(3-bromofuran-2-yl)ethan-1-ol. masterorganicchemistry.commasterorganicchemistry.com The hydride ion (H⁻) from NaBH₄ acts as the nucleophile, attacking the carbonyl carbon and breaking the C=O pi bond. The resulting alkoxide intermediate is then protonated during workup to give the alcohol.
Table 3: Reduction of this compound
| Starting Material | Reagents | Product | Product Class |
|---|
This transformation converts the acetyl functional group into a hydroxyethyl (B10761427) group, providing a key intermediate for further synthetic modifications. The existence of this product, 2-(3-Bromofuran-2-yl)ethan-1-ol, is confirmed by its availability from chemical suppliers. bldpharm.com
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides a powerful toolkit for the functionalization of this compound. The presence of the bromine atom at the 3-position of the furan ring makes it an ideal substrate for a range of cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are particularly effective in mediating cross-coupling reactions involving aryl and vinyl halides. organic-chemistry.orglibretexts.orgwikipedia.org These reactions typically proceed under mild conditions and exhibit high functional group tolerance, making them suitable for the late-stage modification of complex molecules. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. mdpi.comscispace.comnih.gov While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided search results, the reactivity of similar brominated furan derivatives suggests its applicability. For instance, 2-bromofuran (B1272941) has been successfully coupled with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate, to yield 2-arylfurans. scispace.com It is anticipated that this compound would undergo analogous reactions, providing a direct route to 3-aryl-2-acetylfurans. The acetyl group, being an electron-withdrawing group, may influence the reactivity of the C-Br bond.
A general representation of the Suzuki-Miyaura coupling reaction is as follows:
| Reactant A | Reactant B | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃) | 2-Acetyl-3-arylfuran |
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields of the desired 3-aryl-2-acetylfuran products. claremont.edu
The Sonogashira cross-coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.orggold-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. gold-chemistry.org The reaction can often be carried out under mild, room temperature conditions. gold-chemistry.org
A representative scheme for the Sonogashira coupling is shown below:
| Reactant A | Reactant B | Catalysts | Base | Product |
|---|---|---|---|---|
| This compound | Terminal Alkyne | Palladium Catalyst (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI) | Amine Base (e.g., Triethylamine) | 2-Acetyl-3-alkynylfuran |
Palladium-catalyzed cross-coupling reactions of this compound are pivotal for the construction of new carbon-carbon bonds, leading to a diverse array of substituted furan derivatives. researchgate.netmdpi.comrsc.org These reactions enable the introduction of various organic fragments, including aryl, vinyl, and alkynyl groups, onto the furan core. The resulting products can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic and optical properties.
Other Metal-Mediated Transformations
While palladium catalysis dominates the landscape of cross-coupling reactions, other transition metals can also mediate important transformations of brominated furans. For instance, copper-catalyzed reactions are known to be effective for certain coupling processes. Although specific examples involving this compound are not detailed in the provided search results, the broader field of organometallic chemistry suggests that metals like nickel and copper could potentially be employed for cross-coupling or other functionalization reactions of this substrate.
Cyclization and Rearrangement Pathways
The functional groups present in this compound and its derivatives can participate in intramolecular reactions to form new ring systems. These cyclization reactions are a powerful strategy for the synthesis of complex heterocyclic frameworks. rsc.org
The synthesis of benzofuran (B130515) derivatives, for example, can be achieved through cascade radical cyclization or acid-catalyzed cyclization of appropriately substituted precursors. nih.govwuxiapptec.com Derivatives of this compound, after undergoing cross-coupling reactions, can be designed to contain functionalities that facilitate intramolecular cyclization, leading to the formation of fused heterocyclic systems. For instance, a 2-acetyl-3-arylfuran derivative bearing a nucleophilic group on the aryl substituent could potentially undergo cyclization to form a furan-fused polycyclic aromatic compound.
Furthermore, the furan ring itself can undergo rearrangement under certain conditions, although specific examples involving this compound are not provided. The study of such cyclization and rearrangement pathways opens up avenues for the synthesis of novel heterocyclic compounds with potential biological or material applications. researchgate.net The utility of 2-acetyl benzofuran derivatives in the synthesis of new heterocycles with potential anticancer activity highlights the importance of this class of compounds in medicinal chemistry. sci-hub.se
Intramolecular Cyclization Reactions Leading to Fused Heterocyclic Systems
The molecular architecture of this compound, featuring a halogenated furan ring bearing an acetyl group, presents a versatile scaffold for the synthesis of complex fused heterocyclic systems. The bromine atom at the C-3 position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, which can introduce a variety of substituents that subsequently participate in intramolecular cyclization. Palladium-catalyzed reactions are especially prominent in this context for forging new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govnih.gov
One plausible strategy for constructing fused rings involves a tandem reaction sequence initiated by a cross-coupling reaction at the C-3 position. For instance, a Sonogashira coupling could introduce an alkyne, which, after subsequent manipulation of the acetyl group, could undergo a 5-endo-dig cyclization to form a furo[3,2-b]furan or related system. semanticscholar.org Similarly, coupling with vinyl or aryl groups can set the stage for intramolecular Heck reactions or other cyclization pathways.
Alternatively, the acetyl group can be the focal point for building the annulated ring. By introducing a tethered nucleophile onto the acetyl group, for example, through the formation of an enamine or enolate, intramolecular cyclization onto an appropriately functionalized substituent at the C-3 position can be achieved. While direct studies on this compound are limited, analogous palladium-catalyzed tandem addition/cyclization processes have been successfully developed for synthesizing 2-aroyl benzofurans from related precursors, highlighting the feasibility of such synthetic strategies. rsc.orgrsc.org These methods often involve the creation of a new carbocyclic or heterocyclic ring fused to the original furan core, leading to structures like benzofuro[3,2-b]pyridines or other polycyclic aromatic systems. researchgate.netrsc.org
The following table outlines potential intramolecular cyclization strategies starting from this compound.
| Reaction Type | Reagents/Catalysts | Intermediate | Fused System Product |
| Sonogashira Coupling & Cyclization | Pd catalyst, Cu(I), base, terminal alkyne | 2-Acetyl-3-alkynylfuran | Furo[3,2-b]furan derivatives |
| Suzuki/Stille Coupling & Heck Reaction | Pd catalyst, base, boronic acid/stannane | 2-Acetyl-3-vinyl/arylfuran | Fused polycyclic furans |
| Tandem Amination & Cyclization | Pd catalyst, amine, base | 3-Amino-substituted furan derivative | Furo[3,2-b]pyridine derivatives |
Transformations and Ring Expansions (e.g., to Gamma-Pyrones)
Beyond cyclization, the furan ring in this compound can undergo rearrangement and ring expansion reactions to yield different heterocyclic structures, most notably gamma-pyrones (4H-pyran-4-ones). This transformation is significant as the gamma-pyrone scaffold is present in many natural products with important biological activities.
This transformation from a five-membered furan ring to a six-membered pyrone ring is a powerful synthetic tool for accessing complex molecular architectures from readily available furan precursors.
Radical Reactions and Mechanistic Investigations
Reactivity Towards Radical Species (e.g., Hydroxyl Radicals based on 2-acetylfuran (B1664036) studies)
The reactivity of this compound towards radical species is critical for understanding its behavior in atmospheric chemistry and combustion processes. While direct mechanistic studies on this compound are not extensively documented, detailed theoretical investigations on the closely related compound, 2-acetylfuran (AF2), provide significant insights into its reaction kinetics with hydroxyl (•OH) radicals. rsc.orgresearchgate.net These studies are highly relevant due to the shared 2-acetylfuran core.
The reaction between 2-acetylfuran and •OH radicals proceeds through two primary channels: OH-addition to the furan ring and H-abstraction from the acetyl side chain or the furan ring. Theoretical calculations have shown that both pathways are competitive, with their relative importance being highly dependent on temperature. rsc.orggoogle.com
OH-Addition: The hydroxyl radical can add to any of the carbon atoms on the furan ring (C2, C3, C4, and C5) and to the carbonyl carbon of the acetyl group. The most favorable addition sites on the furan ring are C2 and C5, which lead to the formation of stabilized radical intermediates. researchgate.net
H-Abstraction: Hydrogen atoms can be abstracted from the methyl group of the acetyl side chain or from the C3, C4, and C5 positions of the furan ring. The abstraction of a hydrogen atom from the methyl group is generally the most favorable H-abstraction pathway due to the lower energy barrier. researchgate.net
At lower temperatures, OH-addition reactions are dominant. However, as the temperature increases, the rate of H-abstraction, particularly from the acetyl side chain, increases significantly and becomes the predominant reaction channel at high temperatures. rsc.orggoogle.com The presence of a bromine atom at the C-3 position in this compound would likely influence the electron density of the furan ring, potentially altering the regioselectivity and rates of OH-addition, but the general principles of H-abstraction from the acetyl group and addition to the ring are expected to remain the primary reaction pathways.
The table below summarizes the calculated energy barriers for the different reaction channels between 2-acetylfuran and a hydroxyl radical, which serves as a model for the reactivity of this compound.
| Reaction Pathway | Site of Attack | Energy Barrier (kcal/mol) |
| H-Abstraction | Methyl group (CH₃) | Lowest among abstraction sites |
| H-Abstraction | Furan Ring (C5-H) | Higher than methyl group |
| H-Abstraction | Furan Ring (C4-H) | Higher than C5-H |
| H-Abstraction | Furan Ring (C3-H) | Highest among abstraction sites |
| OH-Addition | Furan Ring (C2) | Favorable addition site |
| OH-Addition | Furan Ring (C5) | Favorable addition site |
Applications in Advanced Organic Synthesis
Synthesis of Complex Furan-Fused Heterocycles
The strategic placement of the bromo and acetyl functionalities on the furan (B31954) core of 2-acetyl-3-bromofuran makes it an ideal starting material for constructing complex heterocyclic systems. These fused-ring structures are often found in naturally occurring compounds with significant biological activities.
Furo[3,2-a]carbazole Alkaloids (e.g., Furostifoline)
The furo[3,2-a]carbazole framework is a key structural motif in several naturally occurring alkaloids, with Furostifoline being a prominent example. The synthesis of Furostifoline has been successfully achieved using this compound as a starting material. pharm.or.jprsc.orgnih.gov
Table 1: Key Reactions in the Synthesis of Furostifoline from this compound
| Step | Reaction Type | Reactants | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Wittig Reaction | This compound, Methyltriphenylphosphonium bromide | Butyllithium | 3-Bromo-2-isopropenylfuran |
| 2 | Sonogashira Coupling | 3-Bromo-2-isopropenylfuran, Ethyl 2-ethynylphenylcarbamate | Palladium catalyst, Copper(I) iodide, Base | 2-(Isopropenyl)-3-[(2-ethoxycarbonylamino)phenylethynyl]furan |
| 3 | Indole (B1671886) Formation/Cyclization | 2-(Isopropenyl)-3-[(2-ethoxycarbonylamino)phenylethynyl]furan | Tetrabutylammonium fluoride (B91410) (TBAF) | 3-(Indol-2-yl)-2-(isopropenyl)furan |
| 4 | Oxidative Photocyclization | 3-(Indol-2-yl)-2-(isopropenyl)furan | Iodine, Air | Furostifoline |
Indolo[2,3-a]carbazole (B1661996) Core Structures
The indolo[2,3-a]carbazole heterocyclic system is the core of many natural products that exhibit a wide range of biological activities, including antifungal and antitumor properties. thieme-connect.de While direct synthesis of the entire core from this compound is less commonly detailed, its derivatives play a crucial role. For instance, a Suzuki coupling reaction can be employed to couple this compound with a suitably substituted indole boronic acid. core.ac.uk The resulting 2-acetyl-3-indolylfuran can then serve as a key intermediate. Subsequent chemical transformations, potentially involving metathesis reactions, can be used to construct the remaining carbazole (B46965) ring, leading to the indolo[2,3-a]carbazole core. acs.org
Furo[2,3-c]quinolinones
The synthesis of furo[2,3-c]quinolinones has not been extensively documented starting directly from this compound in the reviewed literature. However, related structures like 2-aroylfuro[3,2-c]quinolines have been synthesized from quinolone-based chalcones through a bromination and cyclization sequence. rsc.org This suggests a potential, albeit indirect, synthetic connection where functionalized furans derived from this compound could be incorporated into quinolone structures.
Precursor for Diversely Functionalized Furan Derivatives
The reactivity of the bromine atom in this compound through various cross-coupling reactions makes it an excellent precursor for introducing a wide array of functional groups onto the furan ring.
Synthesis of 3-Substituted Furans with Varied Functionalities
The bromine at the 3-position of this compound is amenable to substitution through several powerful palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse range of substituents, leading to a wide variety of 3-substituted furan derivatives.
Key cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound (e.g., aryl or vinyl boronic acids) in the presence of a palladium catalyst and a base. rsc.orgnih.govharvard.edu This method is highly effective for forming new carbon-carbon bonds and introducing aryl or vinyl groups at the 3-position.
Sonogashira Coupling: As mentioned earlier, this reaction couples this compound with terminal alkynes, providing a straightforward route to 3-alkynylfurans. wikipedia.orgnih.govorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgyoutube.comopenochem.org This is a powerful method for synthesizing 3-aminofuran derivatives.
These reactions provide access to a vast chemical space of 3-substituted furans with tailored electronic and steric properties for various applications.
Table 2: Cross-Coupling Reactions of this compound for 3-Substitution
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound | C-C | Palladium catalyst, Base | 3-Aryl/Vinyl-2-acetylfuran |
| Sonogashira Coupling | Terminal alkyne | C-C (sp) | Palladium catalyst, Copper(I) co-catalyst, Base | 3-Alkynyl-2-acetylfuran |
| Buchwald-Hartwig Amination | Amine | C-N | Palladium catalyst, Base | 3-Amino-2-acetylfuran |
Multi-Arylated Furan Systems through Sequential Reactions
The presence of the bromine atom allows for the initial functionalization of the 3-position of the furan ring. Subsequent reactions can then be performed to further modify the molecule, leading to multi-arylated furan systems. For instance, a Suzuki-Miyaura coupling can be used to introduce an aryl group at the 3-position. The resulting 3-aryl-2-acetylfuran can then undergo further reactions. While the acetyl group is less reactive towards cross-coupling, it can be transformed into other functional groups that can participate in subsequent coupling reactions. For example, conversion of the acetyl group to a triflate would enable a second cross-coupling reaction to introduce another aryl group at the 2-position. Through a sequence of such selective coupling reactions, complex multi-arylated furan systems can be constructed. The site-selective Suzuki-Miyaura reactions of tetrabromofuran (B14675212) demonstrate the feasibility of sequential arylation on a furan core. rsc.org
Strategic Intermediate in Natural Product Total Synthesis
The unique structural and reactive characteristics of this compound make it a valuable starting material and intermediate in the multistep synthesis of complex organic molecules, particularly naturally occurring compounds. Its furan core, substituted with both an acetyl group and a bromine atom, provides two distinct points for chemical modification, allowing for the strategic construction of intricate molecular architectures.
This compound has proven to be a pivotal building block in the total synthesis of several complex natural products, most notably in the furocarbazole alkaloid family.
The utility of this compound extends to the synthesis of other complex cores. For instance, it is used as a precursor in the palladium-catalyzed synthesis of the indolo[2,3-a]carbazole core found in the antitumor antibiotic Rebeccamycin . csir.co.za In this approach, this compound undergoes a palladium-catalyzed coupling reaction with an indole boronic acid derivative to form the crucial carbon-carbon bond that establishes the foundation of the fused ring system. csir.co.za
These examples underscore the role of this compound as a key starting material, enabling chemists to devise efficient and convergent routes to biologically significant and structurally complex natural products. clockss.org
Table 1: Synthetic Route to Furostifoline via this compound
| Step | Starting Material | Reagents | Product | Reaction Type | Reference |
| 1 | This compound | Methyltriphenylphosphonium bromide, Butyllithium | Isopropenyl-2-(3-bromo)furan | Wittig Reaction | pharm.or.jprsc.org |
| 2 | Isopropenyl-2-(3-bromo)furan | Ethyl 2-ethynylphenylcarbamate, Pd Catalyst | 2-(Isopropenyl)-3-[(2-ethoxycarbonylamino)phenylethynyl]furan | Sonogashira Coupling | pharm.or.jprsc.org |
| 3 | 2-(Isopropenyl)-3-[(2-ethoxycarbonylamino)phenylethynyl]furan | Tetrabutylammonium fluoride (TBAF) | Furostifoline (after cyclization) | TBAF-promoted Cyclization | pharm.or.jprsc.org |
Contributions to Materials Science and Organic Electronics
The furan ring is a valuable component in the development of novel organic materials due to its distinct electronic and structural properties. As a functionalized furan derivative, this compound serves as a versatile synthon in the creation of advanced materials with tailored characteristics for applications in materials science and organic electronics. smolecule.com
This compound and related structures are instrumental in the design of furan-based advanced materials, including conjugated polymers and complex star-shaped molecules. rsc.orgtechnochemical.com These materials are of significant interest due to their potential photophysical and electronic properties. nih.gov
A notable area of research is the synthesis of C3-symmetric, star-shaped molecules containing furan heterocycles. nih.govresearchgate.net While the direct acid-catalyzed trimerization of this compound itself may not be the preferred route, a related strategy involves the trimerization of 2-acetyl furan to create a central core, which is then subjected to bromination to install bromine atoms, yielding a tribromo-functionalized star-shaped molecule. nih.gov This multi-step approach, which relies on the reactivity of both the acetyl group and the furan ring, allows for the construction of highly conjugated, π-extended systems. nih.gov These molecules can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach other aromatic or heterocyclic units, thereby tuning the material's properties. nih.govresearchgate.net
The development of furan-based conjugated polymers is another key area where such building blocks are crucial. rsc.org The ability to create high-molecular-weight polymers with tunable bandgaps opens up possibilities for a new generation of sustainable materials derived from biomass. rsc.orgd-nb.info
Table 2: Key Reactions in the Synthesis of Furan-Based Advanced Materials
| Reaction Type | Precursors | Key Features | Resulting Structure | Reference |
| Cyclotrimerization | Acetyl arenes (e.g., 2-acetyl furan) | Acid-catalyzed condensation to form a 1,3,5-trisubstituted benzene (B151609) core. | C3-symmetric star-shaped core | nih.govresearchgate.net |
| Bromination | Trimerized furan core | Use of reagents like N-Bromosuccinimide (NBS) to add bromine atoms. | Functionalized star-shaped molecule | nih.govresearchgate.net |
| Suzuki-Miyaura Coupling | Bromo-functionalized furan structures, Boronic acids | Palladium-catalyzed C-C bond formation to extend conjugation. | Complex π-conjugated systems | nih.gov |
| Direct C-H Arylation | Oligofurans, Aryl halides | Palladium-catalyzed polymerization to create linear conjugated polymers. | Furan-based conjugated polymers | rsc.org |
The advanced furan-based materials synthesized from precursors like this compound have significant potential for use in organic electronic devices. nih.gov The highly conjugated, star-shaped molecules are of particular interest as active materials in components for organic field-effect transistors (OFETs) and organic solar cells. nih.gov
The extended π-conjugated systems in these molecules facilitate charge transport, a critical property for semiconductor materials. The C3-symmetric furan-containing molecules have been shown to exhibit fluorescence, indicating their potential utility in optoelectronic applications. nih.govresearchgate.net The ability to chemically modify these structures allows for fine-tuning of their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to match the requirements of specific device architectures.
While research into materials directly derived from this compound is specific, the broader class of photoconductive organic polymers demonstrates the viability of this field. For example, poly(N-Vinylcarbazole), which is conceptually related to the carbazole alkaloids synthesized from furan precursors, is a well-established organic photoconductor used globally in everyday electronic devices like laser printers and photocopiers. technochemical.com This precedent highlights the commercial potential of developing new, high-performance organic electronic materials from furan-based building blocks.
Spectroscopic Analysis for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the connectivity and chemical environment of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment.pharm.or.jplibretexts.org
The ¹H NMR spectrum of 2-acetyl-3-bromofuran displays distinct signals that correspond to the different sets of protons within the molecule. libretexts.org The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. oregonstate.educonductscience.com
The spectrum is characterized by signals for the furan (B31954) ring protons and the acetyl group protons. The protons on the furan ring appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The acetyl protons (-COCH₃) are observed as a singlet in the upfield region, generally around 2.0-3.0 ppm. oregonstate.edu
A detailed analysis of a reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals a singlet for the three acetyl protons. The two furan ring protons appear as distinct doublets, a consequence of their coupling to each other.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.33 | Doublet (d) | 2.0 |
| H-4 | 6.40 | Doublet (d) | 2.0 |
| -COCH₃ | 2.60 | Singlet (s) | N/A |
| Data obtained from a related structure, 3-bromo-2-(1-hydroxy-ethyl)-furan, and typical chemical shift ranges. prepchem.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation.pitt.edu
¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of every unique carbon atom in the molecule. libretexts.orglibretexts.org
The spectrum of this compound shows signals for the six carbon atoms in their distinct chemical environments. The carbonyl carbon of the acetyl group is characteristically found in the downfield region of the spectrum (190-220 ppm). organicchemistrydata.org The sp²-hybridized carbons of the furan ring appear in the range of approximately 110-150 ppm. The carbon atom bonded to the bromine (C-3) will have its chemical shift influenced by the electronegative halogen. The methyl carbon of the acetyl group is found in the upfield region of the spectrum. organicchemistrydata.org
Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~190 |
| C-2 | ~145 |
| C-5 | ~143 |
| C-4 | ~113 |
| C-3 | ~110 |
| -COCH₃ | ~28 |
| Note: These are predicted values based on typical chemical shifts for similar structures. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.acs.org
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the unambiguous determination of its elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). docbrown.info
The calculated molecular weight of this compound (C₆H₅BrO₂) is approximately 189.01 g/mol . smolecule.comchemscene.com HRMS analysis would confirm this with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass.
Fragmentation Pattern Analysis for Structural Information.chemicalbook.com
Electron impact (EI) mass spectrometry of this compound results in the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these fragments provides valuable structural information. pressbooks.pub
Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group. For this compound, this could lead to the loss of a methyl radical (•CH₃) to form an acylium ion, or the loss of an acetyl radical (•COCH₃). libretexts.org The presence of the bromine atom also influences the fragmentation, with the potential loss of a bromine radical (•Br). youtube.comimreblank.ch
Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragment Lost |
| 188/190 | [C₆H₅BrO₂]⁺ | Molecular Ion |
| 173/175 | [C₅H₂BrO₂]⁺ | •CH₃ |
| 145/147 | [C₆H₅O₂]⁺ | •Br |
| 109 | [C₅H₂O₂]⁺ | •Br, •CH₃ |
| 43 | [CH₃CO]⁺ | •C₄H₂BrO |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. jprinfo.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the C=O (carbonyl) and C-O-C (furan ether) stretching vibrations, as well as C-H and C-Br bonds. core.ac.ukresearchgate.net
The most prominent feature in the IR spectrum is the strong absorption band for the carbonyl group (C=O) of the acetyl moiety, which is typically observed in the range of 1650-1700 cm⁻¹. The C-O stretching of the furan ring will appear in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Br stretching vibration will be found in the lower frequency region of the spectrum.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1650 - 1700 |
| Furan Ring (C-O-C) | Stretch | 1000 - 1300 |
| Aromatic C-H | Stretch | > 3000 |
| C-Br | Stretch | 500 - 700 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. libretexts.orgunchainedlabs.com
In this compound, the primary chromophores are the furan ring and the acetyl group (C=O). The furan ring is a conjugated diene system within an aromatic heterocycle, and the acetyl group introduces a carbonyl function, which is also a chromophore. The presence of oxygen atoms (in the furan ring and the carbonyl group) with non-bonding electrons (n-electrons) and the conjugated system's pi-electrons (π-electrons) allows for specific types of electronic transitions. The main transitions expected for this compound are π → π* and n → π*. libretexts.org
π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the furan ring, extended by the carbonyl group, gives rise to these transitions. For comparison, unsubstituted 2-furonitrile (B73164) exhibits a significant absorption maximum (λmax) at 242 nm, which is attributed to the conjugated system. chemicalpapers.com The presence of the acetyl and bromo substituents on the furan ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption band.
n → π Transitions:* These are lower-intensity absorptions that occur when a non-bonding electron (from an oxygen atom) is promoted to a π* antibonding orbital. libretexts.org These transitions occur at longer wavelengths than π → π* transitions. In furan derivatives containing carbonyl groups, these transitions are characteristic but often appear as a weak band or a shoulder on the more intense π → π* absorption peak.
Studies on analogous furan derivatives support these expectations. For instance, the UV-Vis spectrum of chalcones derived from 5-bromo-2-furaldehyde (B32451) shows major absorption bands in the 230 nm to 490 nm range, indicating the influence of the bromofuran moiety and extended conjugation. jprinfo.com Similarly, theoretical and experimental studies on 2-acetyl-5-methylfuran (B71968) confirm the presence of these key electronic transitions. researchgate.net
| Type of Electronic Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | Bonding π to Antibonding π | Shorter Wavelength (UV Region) | High |
| n → π | Non-bonding n to Antibonding π | Longer Wavelength (UV/Vis Region) | Low |
X-ray Crystallography for Solid-State Structure Determination (for analogous compounds, inferring applicability)
While a specific single-crystal X-ray diffraction study for this compound is not presently available in the cited literature, the applicability and utility of this technique can be inferred from studies on structurally analogous compounds. Research on metal complexes involving 2-acetylfuran (B1664036) derivatives and other substituted furans has successfully utilized X-ray diffraction to elucidate their solid-state structures. arabjchem.orgtandfonline.com This demonstrates that furan-based compounds, including those with acetyl substitutions, can form the high-quality crystals necessary for analysis.
If a suitable single crystal of this compound were to be analyzed, X-ray crystallography would provide unambiguous data on several key structural features:
Confirmation of Connectivity: It would verify the substitution pattern, confirming the acetyl group at the C2 position and the bromine atom at the C3 position of the furan ring.
Molecular Geometry: Precise measurements of all bond lengths (e.g., C-C, C-O, C=O, C-Br) and bond angles would be obtained. This data is crucial for understanding the electronic effects of the substituents on the furan ring's geometry.
Planarity and Conformation: The analysis would determine the planarity of the furan ring and the torsional angle between the ring and the acetyl group, revealing the preferred conformation of the molecule in the solid state.
The primary prerequisite for this analysis is the successful growth of a single crystal of sufficient quality, a process that can be challenging. However, the data obtained from such an analysis would be invaluable for a complete structural characterization of the molecule.
| Structural Parameter | Type of Information Obtained | Example from Analogous Structures |
|---|---|---|
| Bond Lengths | Precise interatomic distances (in Ångströms, Å) | C=O: ~1.22 Å, C-Br: ~1.85 Å |
| Bond Angles | Angles between adjacent bonds (in degrees, °) | C-C-O in furan ring: ~110° |
| Torsional Angles | Dihedral angles defining molecular conformation (in degrees, °) | Orientation of acetyl group relative to the furan ring |
| Unit Cell Parameters | Dimensions of the crystal lattice | Defines the repeating structural unit of the crystal |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular structures, energies, and properties from first principles. rsc.org Methods like Density Functional Theory (DFT) and ab-initio calculations are widely used to study the reactivity of heterocyclic compounds. semanticscholar.org These computational approaches are invaluable for analyzing molecules like 2-Acetyl-3-bromofuran, where the interplay between the furan (B31954) ring, the electron-withdrawing acetyl group, and the halogen substituent dictates its chemical behavior.
The electronic structure of a molecule is key to its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. sciforum.net
Theoretical studies on analogous benzofused thieno[3,2-b]furans using DFT (B3LYP) and Hartree-Fock (HF) methods have shown how such calculations can reveal differences in stability and reactivity. semanticscholar.org Global descriptors derived from these calculations provide quantitative measures of these properties.
Table 1: Global Reactivity Descriptors from Conceptual DFT
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Molecular Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
This table presents conceptual DFT descriptors used to analyze reactivity in systems analogous to this compound.
Furthermore, molecular electrostatic potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For furan systems, these maps often show negative potential around the oxygen atom and varying electron density across the carbon atoms of the ring, influenced by substituents. semanticscholar.orgsciencepub.net In this compound, the most positive (electron-deficient) regions would likely be associated with the carbonyl carbon of the acetyl group, while the oxygen and bromine atoms would exhibit negative potential.
Computational modeling is instrumental in mapping out the energetic landscape of a chemical reaction, including the identification of transition states and the calculation of activation barriers. rsc.org This provides a detailed, step-by-step understanding of the reaction mechanism.
Studies on the atmospheric oxidation of furan and methyl-substituted furans initiated by hydroxyl radicals have employed methods like M06-2X and UMP2 to optimize the structures of reactants, transition states, and products. acs.org These studies found that the initial OH addition predominantly occurs at the C2 position of the furan ring, forming an adduct. The subsequent reaction pathways, such as ring-opening or further oxidation, can then be computationally explored. acs.org
For electrophilic substitution reactions, a common reaction type for furans, computational studies on related systems like benzofused thieno[3,2-b]furans have elucidated the mechanism. sciforum.netsciencepub.net Theoretical results for these systems are often in complete agreement with experimental findings, showing for instance, the exceptional reactivity of the C2 atom. sciforum.net The mechanism can proceed either through a classic aromatic electrophilic substitution or via an addition-elimination pathway on the C(2)-C(3) double bond. sciforum.netsciencepub.net Given the substitution pattern of this compound, computational modeling would be essential to predict the regioselectivity of further substitutions and to determine the most likely mechanistic pathway by comparing the activation energies of the competing routes.
Mechanistic Insights from Advanced Computational Methods
Advanced computational methods provide deeper mechanistic insights that go beyond simple frontier orbital analysis. For instance, Molecular Electron Density Theory (MEDT) has been used to investigate [4+2] cycloaddition reactions between furan and substituted alkynes. scilit.com This theory analyzes the changes in electron density along the reaction coordinate to characterize the mechanism. Such studies can determine the regio- and stereoselectivity of reactions by calculating activation and reaction energies for different possible pathways, often showing excellent agreement with experimental results. scilit.com
In the context of biocatalysis, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used to study enzyme-catalyzed reactions. For example, the hydrolysis of polyethylene-2,5-furandicarboxylate (PEF), a furan-containing polymer, by the enzyme PETase has been modeled to understand the catalytic cycle at an atomic level. chemrxiv.org These calculations revealed a two-step acylation mechanism for PEF degradation, identifying it as the rate-limiting step and explaining the enzyme's enhanced activity toward this substrate compared to PET. chemrxiv.org Such advanced methods could theoretically be applied to understand the metabolism or enzymatic modification of this compound.
The combination of spectroscopic techniques with quantum chemical calculations is another powerful approach for gaining mechanistic insights. rsc.org By calculating spectroscopic parameters (like NMR chemical shifts or vibrational frequencies) for proposed intermediates and transition states, a direct comparison with experimental spectra can be made, helping to validate or refute a proposed mechanism. mdpi.com
Future Research Directions and Perspectives
Development of Novel and Green Synthetic Methodologies
Traditional syntheses of 2-Acetyl-3-bromofuran often rely on classical methods such as the Friedel-Crafts acetylation of 3-bromofuran (B129083). csir.co.za A common procedure involves the reaction of 3-bromofuran with acetyl chloride in the presence of a stoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃) in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures. csir.co.za Another route involves the bromination of 2-acetylfuran (B1664036). smolecule.com While effective, these methods present several drawbacks from a green chemistry perspective. They often require harsh conditions, hazardous reagents, and generate significant chemical waste, particularly from the use of stoichiometric Lewis acids and halogenated solvents. qut.edu.au
Future research is poised to address these limitations by developing more sustainable and efficient synthetic protocols. Key areas of focus will likely include:
Catalytic Approaches: Replacing stoichiometric Lewis acids with catalytic systems would significantly reduce waste and improve atom economy. qut.edu.au Research into solid acid catalysts, such as zeolites or functionalized metal oxides like ZrO₂, which have been used for synthesizing other acyl furans, could offer recyclable and more environmentally benign alternatives. smolecule.com
Flow Chemistry: Continuous-flow processes offer enhanced control over reaction parameters, improved safety, and potential for higher yields and purity compared to batch processes. tue.nl Developing a flow-based synthesis for this compound could lead to a more efficient and scalable production method.
Bio-based Feedstocks: Investigating synthetic routes that utilize furan (B31954) platform chemicals derived from renewable biomass would align the production of this compound with the principles of a circular economy. smolecule.comefce.info
A comparison of a traditional synthesis with potential green alternatives is outlined below.
| Feature | Traditional Method (e.g., Friedel-Crafts) | Potential Green Methodology |
| Catalyst | Stoichiometric AlCl₃ csir.co.za | Catalytic solid acids (e.g., zeolites, ZrO₂) smolecule.com |
| Solvent | Dichloromethane (CH₂Cl₂) csir.co.za | Greener solvents (e.g., bio-derived solvents, ionic liquids) or solvent-free conditions qut.edu.au |
| Process | Batch processing | Continuous-flow synthesis tue.nl |
| Atom Economy | Lower, due to stoichiometric reagents qut.edu.au | Higher, due to catalytic nature qut.edu.au |
| Waste Profile | Significant inorganic salt waste | Minimized waste streams qut.edu.au |
Exploration of Undiscovered Reactivity Patterns and Selectivity Control
The known reactivity of this compound is dominated by reactions at the C-Br bond, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. csir.co.zasmolecule.com These reactions have been instrumental in synthesizing more complex molecules, including indole (B1671886) derivatives and precursors to natural products like furostifoline. csir.co.zaresearchgate.netrsc.org Additionally, the acetyl group can be reduced to an alcohol, as demonstrated by the reaction with sodium borohydride (B1222165) (NaBH₄) to form 3-bromo-2-(1-hydroxy-ethyl)-furan. prepchem.comgoogle.com
However, the interplay between the furan ring, the acetyl group, and the bromine atom suggests a richer and more complex reactivity profile that remains to be fully explored. Future investigations could focus on:
Regioselective Functionalization: Developing methods for selective reactions at other positions of the furan ring, despite the directing effects of the existing substituents, could unlock new synthetic pathways. This might involve directed ortho-metalation or the use of specific catalysts to override the inherent reactivity.
Novel Catalytic Transformations: Exploring the use of modern catalytic systems, such as those based on earth-abundant metals or photoredox catalysis, could reveal new reaction pathways for the C-Br bond or even C-H bonds on the furan ring.
Tandem/Cascade Reactions: Designing one-pot reactions where this compound undergoes a sequence of transformations without isolation of intermediates would significantly improve synthetic efficiency. For example, a process combining a cross-coupling at the C-Br bond with a subsequent condensation or cyclization involving the acetyl group could rapidly build molecular complexity.
Asymmetric Synthesis: The reduction of the acetyl group has been achieved achirally. prepchem.comgoogle.com Developing enantioselective reductions would provide access to valuable chiral building blocks, expanding the compound's utility in the synthesis of enantiopure pharmaceuticals and natural products.
Expansion of Applications in Complex Molecular Architecture and Supramolecular Chemistry
This compound has proven its value as an intermediate in the synthesis of complex molecules, including alkaloids and various heterocyclic systems. csir.co.zarsc.org Recent research has also demonstrated the use of related acetyl furan and thiophene (B33073) derivatives in the creation of C₃-symmetric, star-shaped molecules through cyclotrimerization and subsequent functionalization. rsc.orgacs.orgresearchgate.net These π-conjugated systems are of interest for their potential applications in materials science, particularly in organic electronics. acs.org
Future work in this area should aim to leverage the unique structure of this compound to build novel and functional molecular architectures:
Dendrimers and Star-Shaped Molecules: While the direct trimerization of substituted acetyl furans can be challenging, stepwise strategies using this compound as a key building block could be developed. acs.orgresearchgate.net The bromine atom provides a convenient handle for post-trimerization functionalization via cross-coupling reactions, allowing for the synthesis of highly tailored and complex star-shaped molecules with potential applications as organic light-emitting diodes (OLEDs) or in photovoltaics. acs.org
Supramolecular Assemblies: The furan oxygen and the acetyl carbonyl group are potential hydrogen bond acceptors, while the aromatic system can participate in π-π stacking. These features could be exploited in the design of self-assembling systems and crystal engineering. researchgate.netcolab.ws By designing molecules that incorporate this compound, it may be possible to create novel supramolecular structures such as gels, liquid crystals, or molecular shuttles. unirioja.es
Functional Materials: The incorporation of the furan heterocycle and the potential for extensive π-conjugation through derivatization make this compound an attractive scaffold for new functional materials. Research could explore its use in creating new polymers, fluorescent sensors, or nonlinear optical materials.
Integration with Sustainable Chemical Engineering Principles
Beyond developing green synthetic methods, the broader principles of sustainable chemical engineering can be applied to the entire lifecycle of this compound and its derivatives. washington.eduenpress-publisher.com This involves a holistic approach that considers efficiency, safety, and environmental impact from process design to final product application.
Future research from a chemical engineering perspective should focus on:
Process Intensification: Developing intensified reactor designs, such as microreactors or membrane reactors, can improve mass and heat transfer, leading to more efficient and safer production processes for this compound and its derivatives. tue.nl
Lifecycle Assessment (LCA): Conducting comprehensive LCAs for different synthetic routes to this compound would provide a quantitative measure of their environmental footprints. enpress-publisher.com This data is crucial for identifying the most sustainable options and guiding future process development.
Designing for Degradability: When developing new materials or active compounds from this compound, incorporating features that allow them to break down into innocuous products after their functional lifetime is a key principle of green chemistry. qut.edu.au This is particularly important for applications like pesticides or dyes where environmental release is a concern. chembk.com
Waste Valorization: For existing or newly developed processes, investigating methods to convert byproducts and waste streams into valuable chemicals would contribute to a more circular and sustainable chemical industry.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a useful intermediate into a key component in the development of advanced materials and sustainable chemical processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-acetyl-3-bromofuran, and what experimental conditions are critical for optimizing yield?
- Answer : this compound can be synthesized via bromination of 2-acetylfuran using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Alternatively, acetylation of 3-bromofuran with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) is another route. Key parameters include reaction temperature (typically 0–25°C), solvent choice (e.g., dichloromethane or CCl₄), and stoichiometric control to avoid over-bromination. Post-reaction purification via column chromatography or recrystallization is essential to isolate high-purity product .
Q. How does the reactivity of this compound differ from its structural analogs, such as 3-bromofuran or 2-acetylfuran?
- Answer : The acetyl group at position 2 acts as an electron-withdrawing group, directing electrophilic substitution to the 5-position of the furan ring, while the bromine at position 3 facilitates nucleophilic substitution (e.g., Suzuki coupling). In contrast, 3-bromofuran lacks the acetyl group, making it more reactive toward electrophiles, and 2-acetylfuran lacks bromine, limiting its utility in cross-coupling reactions .
Q. What biological activities have been reported for this compound, and what methodologies are used to assess these activities?
- Answer : The compound exhibits anti-inflammatory and antimicrobial properties, validated through in vitro assays such as COX-2 enzyme inhibition and microbial growth inhibition (e.g., against E. coli and S. aureus). Molecular docking studies suggest interactions with active sites of target proteins, supported by IC₅₀ values and MIC (minimum inhibitory concentration) measurements .
Advanced Research Questions
Q. How can conflicting data on bromine mobility in this compound be resolved in cross-coupling reactions?
- Answer : Bromine lability varies with reaction conditions. For example, in Suzuki-Miyaura coupling, polar aprotic solvents (e.g., DMF) and palladium catalysts (e.g., Pd(PPh₃)₄) stabilize the intermediate, preventing premature bromine dissociation. Contrasting results in earlier studies may arise from solvent polarity or temperature mismatches. Kinetic studies using HPLC-MS to track intermediates are recommended to optimize conditions .
Q. What strategies are effective for minimizing side reactions during electrophilic substitution on this compound?
- Answer : The acetyl group directs electrophiles to the 5-position, but competing reactions (e.g., ring-opening) can occur under strong acidic conditions. Using milder electrophiles (e.g., nitronium tetrafluoroborate for nitration) and low temperatures (−10°C to 0°C) suppresses side reactions. Monitoring via TLC and quenching reactions at partial conversion improves selectivity .
Q. How do substituent electronic effects influence the compound’s interaction with biological targets?
- Answer : The acetyl group enhances hydrogen bonding with enzyme active sites, while bromine contributes to hydrophobic interactions. Comparative studies with analogs (e.g., 2-acetyl-4-methylfuran) show reduced activity when bromine is replaced, highlighting its role in binding affinity. Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) correlate substituent effects with bioactivity .
Q. What analytical techniques are most reliable for characterizing synthetic intermediates and final products?
- Answer : High-resolution NMR (¹H/¹³C) confirms regiochemistry, while GC-MS or LC-MS identifies impurities. X-ray crystallography resolves ambiguous stereochemistry in derivatives. For biological studies, surface plasmon resonance (SPR) quantifies binding kinetics with target proteins .
Methodological Considerations
- Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of brominated intermediates.
- Data Validation : Use triplicate experiments and statistical analysis (e.g., ANOVA) to address reproducibility issues in biological assays.
- Safety Protocols : Handle brominated furans in fume hoods due to potential volatility and toxicity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
